molecular formula C16H17ClN2O3 B13007928 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide

Cat. No.: B13007928
M. Wt: 320.77 g/mol
InChI Key: AAEIROBUJHYVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide is an organic compound with a complex structure that includes benzyloxy, chloro, and ethoxy functional groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide typically involves multiple steps, starting with the preparation of the benzyloxy and ethoxy-substituted benzene derivatives. One common method involves the reaction of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzyloxy and chloro groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar benzyloxy substitution but different functional groups.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Another similar compound with a methoxy group instead of an ethoxy group.

    4-(Benzyloxy)-2-hydroxybenzylideneamino derivatives: Compounds with Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde.

Uniqueness

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and ethoxy groups, along with the chloro substitution, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

3-chloro-5-ethoxy-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C16H17ClN2O3/c1-2-21-14-9-12(16(20)19-18)8-13(17)15(14)22-10-11-6-4-3-5-7-11/h3-9H,2,10,18H2,1H3,(H,19,20)

InChI Key

AAEIROBUJHYVGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.